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molecular formula C6H6N2O3 B1317035 O-(4-Nitrophenyl)hydroxylamine CAS No. 33543-55-4

O-(4-Nitrophenyl)hydroxylamine

Cat. No. B1317035
M. Wt: 154.12 g/mol
InChI Key: OOHKBWPOLBTKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08779201B2

Procedure details

1-(4-Benzyloxyphenyl)-heptane-1,3-dione (191 mg; see Example 1 (a)), was suspended in 1 ml HBr/acetic acid and O-4-nitrophenylhydroxylamine, 100 mg, was added. The mixture was stirred at room temperature for 6 h. After quenching with water and extraction to EtOAc followed by evaporation of the solvent, a crude material containing approximately 125 mg of the title compound was obtained. Yield ca. 59%.
Name
1-(4-Benzyloxyphenyl)-heptane-1,3-dione
Quantity
191 mg
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:23])[CH2:16][C:17](=[O:22])[CH2:18][CH2:19][CH2:20][CH3:21])=[CH:11][CH:10]=1)C1C=CC=CC=1.[N+:24]([C:27]1[CH:32]=[CH:31][C:30](ON)=[CH:29][CH:28]=1)([O-:26])=[O:25]>Br.C(O)(=O)C>[CH2:18]([C:17]1[O:22][C:30]2[CH:31]=[CH:32][C:27]([N+:24]([O-:26])=[O:25])=[CH:28][C:29]=2[C:16]=1[C:15](=[O:23])[C:12]1[CH:11]=[CH:10][C:9]([OH:8])=[CH:14][CH:13]=1)[CH2:19][CH2:20][CH3:21] |f:2.3|

Inputs

Step One
Name
1-(4-Benzyloxyphenyl)-heptane-1,3-dione
Quantity
191 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CC(CCCC)=O)=O
Step Two
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)ON
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
Br.C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenching with water and extraction to EtOAc
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent
ADDITION
Type
ADDITION
Details
a crude material containing approximately 125 mg of the title compound
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
C(CCC)C=1OC2=C(C1C(C1=CC=C(C=C1)O)=O)C=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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